molecular formula C9H8FN3O B1344683 [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 919017-55-3

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine

Cat. No.: B1344683
CAS No.: 919017-55-3
M. Wt: 193.18 g/mol
InChI Key: RMGPTFMTLZSYSG-UHFFFAOYSA-N
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Description

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biology, this compound has shown potential as a nematicide, effectively controlling plant-parasitic nematodes that threaten agricultural production. It inhibits the reproduction of nematodes and affects their metabolic processes .

Medicine

In medicine, this compound is being explored for its potential as an anti-infective agent. Its ability to interact with various biological targets makes it a promising candidate for the development of new antibiotics and antiviral drugs .

Industry

In industry, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation. These materials have applications in coatings, adhesives, and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl group. One common method involves the reaction of ethyl cyanoformate with hydroxylamine hydrochloride to form an intermediate, which is then condensed with various acyl chlorides to obtain different oxadiazole intermediates. These intermediates are then hydrolyzed with sodium hydroxide in ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The process involves using readily available raw materials and environmentally friendly reaction conditions. The production line is designed to minimize waste and energy consumption, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .

Mechanism of Action

The mechanism of action of [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine involves its interaction with specific molecular targets and pathways. For example, as a nematicide, it inhibits the enzyme succinate dehydrogenase, disrupting the energy production in nematodes and leading to their death. Additionally, it affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, further contributing to its nematicidal activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1,2,4-oxadiazole
  • 2-(4-Fluorophenyl)-1,3,4-oxadiazole
  • 3-(2-Chloro-4-fluorobenzyl)-5-(chloromethyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine exhibits unique properties such as enhanced nematicidal activity and potential as an anti-infective agent. Its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPTFMTLZSYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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